molecular formula C7H6N2O4 B11908959 2-(Pyrimidin-2-yl)malonic acid CAS No. 1260648-77-8

2-(Pyrimidin-2-yl)malonic acid

Cat. No.: B11908959
CAS No.: 1260648-77-8
M. Wt: 182.13 g/mol
InChI Key: FRWAYXIAIRWAHZ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)malonic acid is a heterocyclic compound that features a pyrimidine ring attached to a malonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)malonic acid typically involves the reaction of pyrimidine derivatives with malonic acid or its esters. One common method includes the condensation of pyrimidine-2-carbaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, efficient reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)malonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

2-(Pyrimidin-2-yl)malonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)malonic acid and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-2-yl)malonic acid is unique due to its specific attachment of the pyrimidine ring at the 2-position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .

Properties

CAS No.

1260648-77-8

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-pyrimidin-2-ylpropanedioic acid

InChI

InChI=1S/C7H6N2O4/c10-6(11)4(7(12)13)5-8-2-1-3-9-5/h1-4H,(H,10,11)(H,12,13)

InChI Key

FRWAYXIAIRWAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(C(=O)O)C(=O)O

Origin of Product

United States

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